5-(2,4,6-Trifluorophenyl)oxazole
CAS No.: 2002792-02-9
Cat. No.: VC11664286
Molecular Formula: C9H4F3NO
Molecular Weight: 199.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2002792-02-9 |
|---|---|
| Molecular Formula | C9H4F3NO |
| Molecular Weight | 199.13 g/mol |
| IUPAC Name | 5-(2,4,6-trifluorophenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
| Standard InChI Key | OOHPNLCRDVBPAN-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(2,4,6-Trifluorophenyl)oxazole consists of an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 5-position with a 2,4,6-trifluorophenyl group. The IUPAC name, 5-(2,4,6-trifluorophenyl)-1,3-oxazole, reflects this substitution pattern . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.13 g/mol |
| InChI Key | OOHPNLCRDVBPAN-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
The trifluorophenyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to π-π stacking interactions in biological targets .
Spectroscopic and Computational Data
PubChem’s 3D conformer model reveals a planar oxazole ring with dihedral angles of 15–25° relative to the trifluorophenyl group, optimizing conjugation between the aromatic systems . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, driven by the electronegative fluorine atoms and heteroatoms in the oxazole .
Synthetic Methodologies
General Approaches to Oxazole Synthesis
The synthesis of 5-aryloxazoles typically involves cyclocondensation reactions. A representative protocol from the RSC Medicinal Chemistry literature describes the preparation of ethyl 5-(2,4,5-trifluorophenyl)oxazole-4-carboxylate, a structural analog, via the following steps :
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Formation of Oxazole Intermediate:
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Functionalization:
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound’s logP (calculated via XLogP3) is 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO .
Thermal and Chemical Stability
Oxazole derivatives exhibit notable thermal stability, with decomposition temperatures exceeding 200°C . The trifluorophenyl group resists electrophilic substitution, enhancing stability under acidic conditions .
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